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molecular formula C8H11ClO4S B2902946 3,5-Dimethoxybenzene-1-sulfonyl chloride CAS No. 80563-82-2

3,5-Dimethoxybenzene-1-sulfonyl chloride

Cat. No. B2902946
M. Wt: 238.69 g/mol
InChI Key: SMVJRAIGMMKIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04404230

Procedure details

50 ml of concentrated aqueous hydrochloric acid were added, while cooling (reaction temperature: max. +20° C.) to a solution of 26.6 gm (0.174 mol) of 3,5-dimethoxyaniline in 100 ml of glacial acetic acid. Over a period of 35 minutes a solution of 12 gm (0.174 mol) of sodium nitrite in 25 ml of water was added at -8° to -3° C. while cooling. After stirring for 1 hour on a cold bath, the reaction mixture was filtered, and the dark-brown filtrate was poured at 20°-25° C. into a stirred suspension of 10.2 gm (60 mmols) of copper (II)-chloride and 2 gm (20 mmols) of copper(I)-chloride in 120 ml of a 30% solution of sulfur dioxide in glacial acetic acid. The reaction temperature first rose to 40° C. and after it fell the reaction mixture was heated at 40° C. for another 90 minutes. After partial evaporation, the reaction mixture was poured into 2 liters of ice water. After three extractions with ether, the organic extracts were washed with water, sodium bicarbonate solution and again with water.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10.2 g
Type
catalyst
Reaction Step Four
Name
copper(I)-chloride
Quantity
2 g
Type
catalyst
Reaction Step Four
Name
3,5-Dimethoxybenzene sulfonic acid chloride

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)N.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>C(O)(=O)C.O.[Cu](Cl)Cl.[Cu]Cl>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([S:17]([Cl:1])(=[O:19])=[O:18])[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
26.6 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10.2 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Name
copper(I)-chloride
Quantity
2 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour on a cold bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
first rose to 40° C.
CUSTOM
Type
CUSTOM
Details
After partial evaporation
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into 2 liters of ice water
EXTRACTION
Type
EXTRACTION
Details
After three extractions with ether
WASH
Type
WASH
Details
the organic extracts were washed with water, sodium bicarbonate solution and again with water

Outcomes

Product
Details
Reaction Time
1 h
Name
3,5-Dimethoxybenzene sulfonic acid chloride
Type
Smiles
COC=1C=C(C=C(C1)OC)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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